2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

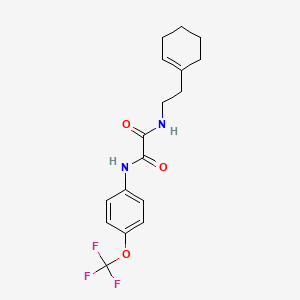

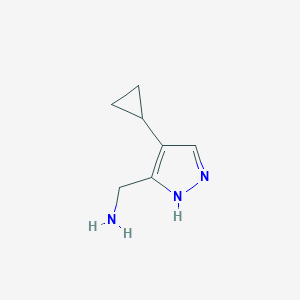

The compound “2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . The imidazole ring is substituted with a benzyl group and a hydroxymethyl group . The molecule also contains a thioether linkage and an acetamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring, a benzyl group, a hydroxymethyl group, a thioether linkage, and an acetamide group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

Imidazole derivatives are known to participate in a variety of chemical reactions . They can act as nucleophiles in substitution reactions, and the nitrogen atoms can coordinate to metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties of imidazole derivatives include a high degree of aromaticity, basicity due to the presence of nitrogen atoms, and the ability to form hydrogen bonds .Scientific Research Applications

Heterocyclic Compound Synthesis

The research into heterocyclic compounds, particularly those containing imidazole rings, is significant due to their widespread applications in pharmaceuticals, agrochemicals, and materials science. The compound "2-((1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N,N-diethylacetamide" falls within this category, serving as a precursor or intermediate in the synthesis of various heterocycles. For example, the synthesis of 2-iminothiazoles and imidazo[1,2-c]pyrimidines from thioureido-acetamides demonstrates the versatility of imidazole-thioacetamide derivatives in producing new heterocyclic frameworks with potential biological activity (Schmeyers & Kaupp, 2002).

Antibacterial Applications

Several studies have shown that imidazole derivatives exhibit significant antibacterial properties. The synthesis and evaluation of 2-(4-aminophenyl) benzimidazole based pyramidine derivatives, including those related to the target compound, have demonstrated promising antibacterial activity. This highlights the potential of these compounds in developing new antibacterial agents to combat resistant strains of bacteria (Kumaraswamy Gullapelli, M. Thupurani, & G. Brahmeshwari, 2014).

Pharmaceutical Development

The structural flexibility and functionalizability of imidazole derivatives make them attractive candidates for pharmaceutical development. Their incorporation into molecules has led to compounds with varied therapeutic activities. For instance, the exploration of benzimidazole derivatives as antioxidants and their potential in mitigating oxidative stress showcases the therapeutic versatility of imidazole-based compounds. This research avenue is crucial for developing new treatments for diseases where oxidative stress plays a role in pathology (J. Basta, A. El-Bassoussi, A. Salem, M. Nessim, Mohamed Ahmed, & S. Attia, 2017).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N,N-diethylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2S/c1-3-19(4-2)16(22)13-23-17-18-10-15(12-21)20(17)11-14-8-6-5-7-9-14/h5-10,21H,3-4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJGLJQFVYNDPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2417841.png)

![(E)-5-chloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2417842.png)

![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)

![N-(diphenylmethylene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2417855.png)

![N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2417856.png)